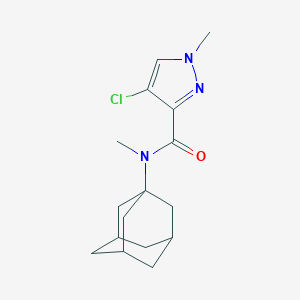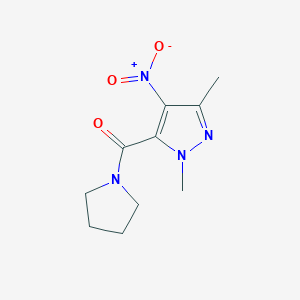![molecular formula C23H24N2O6S B458008 ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B458008.png)
ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
化学反応の分析
Types of Reactions
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
科学的研究の応用
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action for ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate
- Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
- Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Uniqueness
Ethyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C23H24N2O6S |
|---|---|
分子量 |
456.5g/mol |
IUPAC名 |
ethyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O6S/c1-5-25(6-2)21(27)18-13(4)17(23(29)30-7-3)20(32-18)24-19(26)15-12-14-10-8-9-11-16(14)31-22(15)28/h8-12H,5-7H2,1-4H3,(H,24,26) |
InChIキー |
WMGNLPYVLLNQGN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)OCC)C |
正規SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE](/img/structure/B457936.png)
![[3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B457937.png)


![3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-[4-(diethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B457945.png)

![(3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE](/img/structure/B457948.png)
